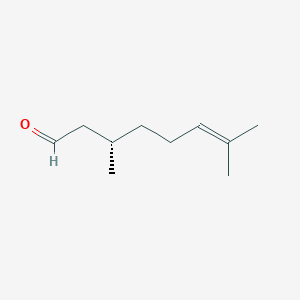

(-)-Citronellal

Cat. No. B106795

Key on ui cas rn:

5949-05-3

M. Wt: 154.25 g/mol

InChI Key: NEHNMFOYXAPHSD-JTQLQIEISA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06020527

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.

[Compound]

Name

Rh(COD)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

respective precursor complex

Quantity

0.025 mmol

Type

reactant

Reaction Step Two

[Compound]

Name

respective ligand

Quantity

0.025 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

respective solvent

Quantity

10 mL

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

Rh(COD)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

respective precursor complex

|

|

Quantity

|

0.025 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

respective ligand

|

|

Quantity

|

0.025 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=CCC\C(=C/CN)\C)C)CC

|

[Compound]

|

Name

|

respective solvent

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.O

|

Step Six

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stopcock

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was then equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to a Schlenk

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

line, the apparatus was purged with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was raised to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution extracted with diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06020527

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.

[Compound]

Name

Rh(COD)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

respective precursor complex

Quantity

0.025 mmol

Type

reactant

Reaction Step Two

[Compound]

Name

respective ligand

Quantity

0.025 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

respective solvent

Quantity

10 mL

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

Rh(COD)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

respective precursor complex

|

|

Quantity

|

0.025 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

respective ligand

|

|

Quantity

|

0.025 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=CCC\C(=C/CN)\C)C)CC

|

[Compound]

|

Name

|

respective solvent

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.O

|

Step Six

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stopcock

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was then equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to a Schlenk

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

line, the apparatus was purged with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was raised to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution extracted with diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06020527

Procedure details

Precursor complex: [Rh(COD)2 ]+X- (X=anion as defined above) In a glove box, a solution of 0.025 mmole of the respective precursor complex (for example [Rh(COD)2 ]+SO3CF3-) in 2.5 ml of THF (0.01 M) was added to 0.025 mmole of the respective ligand in a one-necked flask equipped with a stopcock. The solution was stirred for 1 h, then a solution of 10 mmole of diethylgeranylamine or diethylnerylamine in 10 ml of the respective solvent was added. The flask was then equipped with a reflux condenser connected to a Schlenk line, the apparatus was purged with argon and the solution brought to reflux. Reaction temperature was held constant during the reaction time indicated in the table. The mixture was then cooled to 0° C. before adding 5 ml of a 1:4 of acetic acid/water. The reaction mixture was raised to room temperature and the solution extracted with diethyl ether. The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml), then neutralized with water and thereafter dried over MgSO4. After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus to give optically active citronellal and with the conversions and ee's as indicated in the tables below.

[Compound]

Name

Rh(COD)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

respective precursor complex

Quantity

0.025 mmol

Type

reactant

Reaction Step Two

[Compound]

Name

respective ligand

Quantity

0.025 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

respective solvent

Quantity

10 mL

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3](CC)/[C:4](/[CH3:13])=[CH:5]/[CH2:6][CH2:7]/[C:8](/[CH3:12])=[CH:9]/CN)C.C(C(CC)C(C)=CCC/C(/C)=C\CN)C.C(O)(=[O:33])C.O>C1COCC1>[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][CH:4]([CH2:3][CH:1]=[O:33])[CH3:13])[CH3:12] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

Rh(COD)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

respective precursor complex

|

|

Quantity

|

0.025 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

respective ligand

|

|

Quantity

|

0.025 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(/C(=C/CC/C(=C/CN)/C)/C)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=CCC\C(=C/CN)\C)C)CC

|

[Compound]

|

Name

|

respective solvent

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.O

|

Step Six

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stopcock

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was then equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to a Schlenk

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

line, the apparatus was purged with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was raised to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution extracted with diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with water (10 ml), 15% NaOH solution (2×10 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After concentration of the resulting solution, the residue was distilled in a bulb-to-bulb apparatus

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |